molecular formula C10H10Cl3NO B3245804 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide CAS No. 172547-65-8

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide

Cat. No.: B3245804
CAS No.: 172547-65-8
M. Wt: 266.5 g/mol
InChI Key: OKXWFBXXEOEWAM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is a synthetic organic compound with the molecular formula C₁₀H₉Cl₃NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloro and dichloro substituents on the benzyl and acetamide groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the activity of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in plants. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide
  • 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide
  • 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide

Uniqueness

2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

2-chloro-N-[(2,4-dichlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)4-9(7)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXWFBXXEOEWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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